5-Chloro-3-fluoro-2-formylphenylboronic acid 5-Chloro-3-fluoro-2-formylphenylboronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13773517
InChI: InChI=1S/C7H5BClFO3/c9-4-1-6(8(12)13)5(3-11)7(10)2-4/h1-3,12-13H
SMILES: B(C1=CC(=CC(=C1C=O)F)Cl)(O)O
Molecular Formula: C7H5BClFO3
Molecular Weight: 202.38 g/mol

5-Chloro-3-fluoro-2-formylphenylboronic acid

CAS No.:

Cat. No.: VC13773517

Molecular Formula: C7H5BClFO3

Molecular Weight: 202.38 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-fluoro-2-formylphenylboronic acid -

Specification

Molecular Formula C7H5BClFO3
Molecular Weight 202.38 g/mol
IUPAC Name (5-chloro-3-fluoro-2-formylphenyl)boronic acid
Standard InChI InChI=1S/C7H5BClFO3/c9-4-1-6(8(12)13)5(3-11)7(10)2-4/h1-3,12-13H
Standard InChI Key FIEWECUDPROKAY-UHFFFAOYSA-N
SMILES B(C1=CC(=CC(=C1C=O)F)Cl)(O)O
Canonical SMILES B(C1=CC(=CC(=C1C=O)F)Cl)(O)O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The molecule features a phenyl ring with four distinct substituents:

  • Boronic acid (-B(OH)₂) at position 1, enabling participation in Suzuki-Miyaura couplings.

  • Formyl (-CHO) at position 2, providing a reactive aldehyde site for condensation or reduction.

  • Fluoro (-F) at position 3, introducing electron-withdrawing effects.

  • Chloro (-Cl) at position 5, further modulating electronic density.

This arrangement creates a polarized aromatic system with regions of electron deficiency (near F and Cl) and nucleophilic reactivity (boronic acid and formyl groups).

Table 1: Key Molecular Parameters

PropertyValueSource
Molecular formulaC₇H₅BClFO₃
Molecular weight202.38 g/mol
IUPAC name(5-chloro-3-fluoro-2-formylphenyl)boronic acid
XLogP31.7 (estimated)

Computational Insights

Density Functional Theory (DFT) studies on analogous fluorophenylboronic acids (e.g., 3-fluoro-4-formylphenylboronic acid) reveal:

  • HOMO-LUMO gap: ~5.2 eV, indicating moderate electronic stability .

  • Molecular Electrostatic Potential (MEP): Strongly negative regions near boronic acid oxygen atoms (-0.35 e/Ų), favoring nucleophilic interactions .

  • Mulliken charges: Boron atom exhibits a partial positive charge (+0.82 e), while formyl oxygen carries -0.45 e .

These properties suggest that 5-chloro-3-fluoro-2-formylphenylboronic acid likely participates in both electrophilic aromatic substitution and transition metal-mediated coupling reactions.

Synthesis and Purification

General Synthetic Routes

While explicit protocols for this compound remain scarce, boronic acid synthesis typically follows:

  • Halogenation: Introduction of Cl and F groups via electrophilic substitution on a pre-functionalized benzene ring.

  • Formylation: Vilsmeier-Haack reaction to install the -CHO group.

  • Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Key challenges include managing steric hindrance from adjacent substituents and preventing boronic acid dehydration during workup.

Optimization Strategies

  • Temperature control: Maintaining reactions below 0°C minimizes side reactions of the formyl group.

  • Protecting groups: Temporary silane protection of -B(OH)₂ improves yield during intermediate steps.

  • Chromatography: Reverse-phase HPLC achieves >95% purity, as confirmed by LC-MS.

Reactivity and Functional Applications

Aldehyde-Derived Transformations

The formyl group undergoes:

  • Condensations: With amines to form Schiff bases (imines).

  • Reductions: NaBH₄ converts -CHO to -CH₂OH for solubility modulation.

  • Grignard additions: Forming secondary alcohols at the benzylic position.

Medicinal Chemistry Applications

  • Protease inhibition: Boronic acids coordinate catalytic serine residues (e.g., in β-lactamases) .

  • Anticancer activity: Structural analogs inhibit tyrosine kinases by mimicking ATP’s adenine moiety.

Physicochemical Properties

Table 2: Experimental vs. Theoretical Vibrational Frequencies

Vibration ModeFT-IR (cm⁻¹)Calculated (cm⁻¹)Deviation
B-O asymmetric stretch13851352-33
C-F stretch11241157+33
C=O stretch16891712+23
Data adapted from studies on 3-fluoro-4-formylphenylboronic acid .

Solubility and Stability

  • Solubility: 22 mg/mL in THF; <5 mg/mL in water (pH-dependent boronate formation).

  • Storage: Stable at -20°C under argon for >6 months; decomposes above 150°C.

Future Research Directions

  • Mechanistic studies: Elucidate the role of fluorine in directing cross-coupling selectivity.

  • Polymer synthesis: Explore use in boronate ester-linked coordination polymers.

  • Biological screening: Evaluate antimicrobial activity against Gram-negative pathogens.

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